

# Spectroscopic Profile of (1S,4R)-4-Aminocyclopent-2-enecarboxylic Acid: A Technical Guide

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## Compound of Interest

Compound Name: (1S,4R)-4-Aminocyclopent-2-enecarboxylic acid

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This technical guide provides a comprehensive overview of the spectroscopic data for **(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid**, a crucial building block in the synthesis of various pharmaceutical compounds. Due to the limited availability of published spectroscopic data for the free amino acid, this document also outlines a general synthetic approach, which is typically followed by spectroscopic characterization to confirm the structure and purity of the final product.

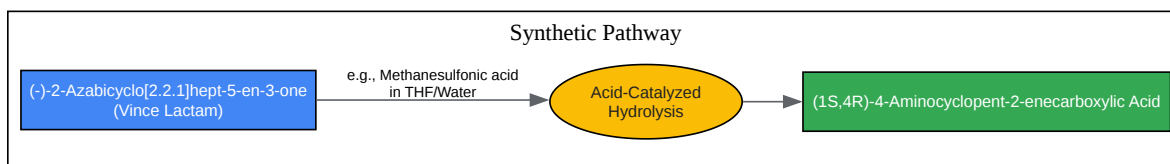
## Physicochemical Properties

A summary of the key physicochemical properties of **(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid** is presented in Table 1. This data is essential for the handling, formulation, and analysis of the compound.

Property	Value
Molecular Formula	C <sub>6</sub> H <sub>9</sub> NO <sub>2</sub>
Molecular Weight	127.14 g/mol
Appearance	Off-white to light brown solid
Stereochemistry	(1S, 4R)

## Synthesis Pathway Overview

**(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid** is commonly synthesized from a chiral lactam, (-)-2-azabicyclo[2.2.1]hept-5-en-3-one, often referred to as the Vince lactam. The synthesis involves the hydrolysis of the lactam under acidic conditions. A detailed experimental protocol for a similar synthesis of the methanesulfonate salt provides insight into the general procedure.



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Caption: General synthetic route to **(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid**.

## Experimental Protocol: Synthesis of (-)-(1S,4R)-4-Amino-2-cyclopentene-1-carboxylic acid methanesulfonate[1]

A solution of (-)-2-azabicyclo[2.2.1]hept-5-en-3-one (97.45 g, 0.8929 mol) in tetrahydrofuran (500 mL) is filtered and warmed to 35°C.[1] A solution of methanesulfonic acid (63.7 mL, 0.9817 mol) in water (24.1 mL, 1.34 mol) is added over 1.5 hours, ensuring the temperature does not exceed 45°C.[1] The resulting slurry is heated at 60°C for three hours and then cooled

to room temperature over 15 hours.[1] The slurry is filtered, and the solid cake is washed twice with anhydrous tetrahydrofuran (200 mL) to yield the product.[1]

## Spectroscopic Data

While a complete, published dataset for the free amino acid is not readily available, the following sections outline the expected spectroscopic characteristics based on its structure and data from related compounds. The experimental protocols provided are general and may require optimization.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For **(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR would provide key information about the arrangement of atoms.

Table 2: Predicted  $^1\text{H}$  NMR Data

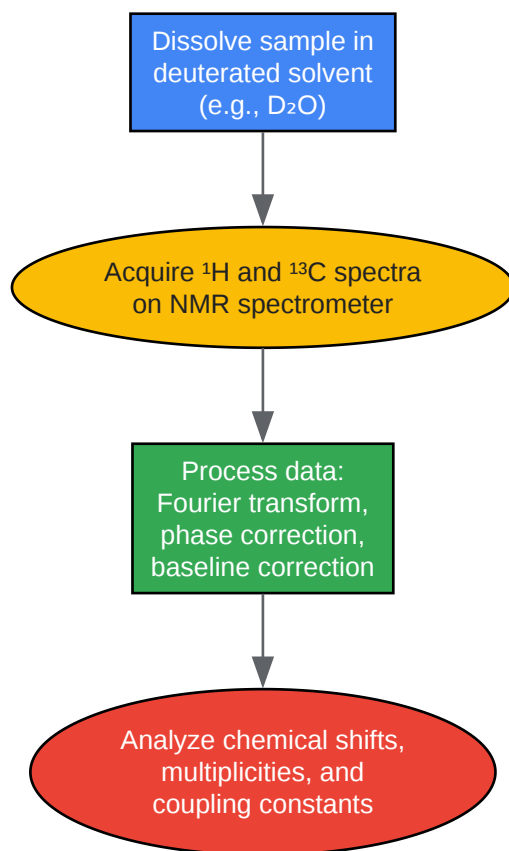
Proton	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (Hz)
H1	3.5 - 3.8	m	-
H2, H3	5.8 - 6.2	m	-
H4	4.0 - 4.3	m	-
H5 (endo)	1.8 - 2.1	m	-
H5 (exo)	2.5 - 2.8	m	-
NH <sub>2</sub>	Variable	br s	-
COOH	Variable	br s	-

Table 3: Predicted  $^{13}\text{C}$  NMR Data

Carbon	Predicted Chemical Shift (ppm)
C1	45 - 50
C2	130 - 135
C3	130 - 135
C4	55 - 60
C5	35 - 40
C=O	175 - 180

#### 3.1.1. Experimental Protocol: NMR Spectroscopy

A sample of **(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid** would be dissolved in a suitable deuterated solvent, such as deuterium oxide (D<sub>2</sub>O) or methanol-d<sub>4</sub> (CD<sub>3</sub>OD). The spectrum would be acquired on a 400 MHz or higher field NMR spectrometer. For <sup>1</sup>H NMR, typically 16-32 scans would be acquired, while for <sup>13</sup>C NMR, a larger number of scans (e.g., 1024 or more) would be necessary to achieve a good signal-to-noise ratio. The chemical shifts would be referenced to the residual solvent peak.



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Caption: Workflow for NMR spectroscopic analysis.

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The spectrum of **(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid** is expected to show characteristic absorption bands for the amine, carboxylic acid, and alkene functional groups.

Table 4: Predicted IR Absorption Bands

Functional Group	Wavenumber (cm <sup>-1</sup> )	Description
O-H (Carboxylic acid)	2500-3300 (broad)	Stretching vibration
N-H (Amine)	3200-3500	Stretching vibration
C=O (Carboxylic acid)	1700-1725	Stretching vibration
C=C (Alkene)	1640-1680	Stretching vibration
C-N (Amine)	1020-1250	Stretching vibration
C-O (Carboxylic acid)	1210-1320	Stretching vibration

### 3.2.1. Experimental Protocol: IR Spectroscopy

The IR spectrum would typically be recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a potassium bromide (KBr) pellet. A small amount of the solid sample is ground with dry KBr powder and pressed into a thin, transparent disk. The spectrum is then recorded over the range of 4000-400 cm<sup>-1</sup>.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and structural features.

Table 5: Expected Mass Spectrometry Data

Ion	m/z (Expected)	Description
[M+H] <sup>+</sup>	128.0657	Protonated molecular ion
[M-H <sub>2</sub> O] <sup>+</sup>	110.0551	Loss of water from the carboxylic acid
[M-COOH] <sup>+</sup>	82.0653	Loss of the carboxylic acid group

### 3.3.1. Experimental Protocol: Mass Spectrometry

A dilute solution of the sample in a suitable solvent (e.g., methanol or water with a small amount of formic acid) would be introduced into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., time-of-flight or quadrupole). The analysis would be performed in positive ion mode to observe the protonated molecular ion. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

## Conclusion

This technical guide has summarized the available and predicted spectroscopic data for **(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid**. While a complete, peer-reviewed dataset for the free amino acid is not readily available in the public domain, the information provided herein, based on the compound's structure and data from related molecules, offers a valuable resource for researchers and professionals in the field of drug development. The outlined experimental protocols provide a starting point for the in-house characterization of this important synthetic intermediate.

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## References

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